5-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester
Description
Nuclear Magnetic Resonance (NMR)
Key ¹H NMR (400 MHz, CDCl₃) signals include:
- δ 1.30 ppm (s, 12H) : Methyl protons of the pinacol group.
- δ 7.65 ppm (d, J = 8.2 Hz, 1H) : Aromatic proton at position 4.
- δ 7.52 ppm (d, J = 2.1 Hz, 1H) : Aromatic proton at position 6.
- δ 7.45 ppm (dd, J = 8.2, 2.1 Hz, 1H) : Aromatic proton at position 3.
In ¹³C NMR , the trifluoromethyl carbon appears at δ 122.5 ppm (q, J = 270 Hz) due to coupling with fluorine.
Infrared (IR) Spectroscopy
While experimental IR data is unavailable, theoretical predictions suggest:
Mass Spectrometry (MS)
The ESI-MS (positive mode) displays a molecular ion peak at m/z 307.1 [M+H]⁺ , with fragmentation patterns including:
Properties
IUPAC Name |
2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)10-7-8(15)5-6-9(10)13(16,17)18/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHSWGHVEFVMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 306.52 g/mol. Its unique structural features include:
- Chloro Group : Positioned at the 5-position of the phenyl ring.
- Trifluoromethyl Group : Located at the 2-position, enhancing reactivity and biological activity.
- Pinacol Ester Moiety : Commonly used as a protecting group in organic synthesis for boronic acids.
These features contribute to its utility in various chemical reactions, particularly in forming carbon-carbon bonds through Suzuki-Miyaura coupling reactions, which are pivotal in synthesizing complex organic molecules.
Applications in Organic Synthesis
1. Suzuki-Miyaura Coupling Reactions
- 5-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester serves as an essential reagent in Suzuki-Miyaura cross-coupling reactions. The presence of the chloro and trifluoromethyl groups can enhance the reactivity of the boronic acid, facilitating the formation of biaryl compounds that are valuable in pharmaceuticals and materials science.
2. Protecting Group in Organic Synthesis
- The pinacol ester acts as a protecting group for boronic acids, allowing for selective functionalization of other reactive sites on a molecule without interfering with the boron functionality. This is crucial in multi-step synthetic pathways where protection-deprotection strategies are employed.
Medicinal Chemistry Applications
1. Drug Development
- The incorporation of fluorine atoms, particularly trifluoromethyl groups, is a well-established strategy to enhance the pharmacokinetic properties of drug candidates, including metabolic stability and membrane permeability. This compound's structural characteristics make it a candidate for developing novel therapeutic agents.
2. Biological Activity Studies
- Research indicates that this compound exhibits biological activities that may include enzyme inhibition or modulation of specific biochemical pathways. Such studies are vital for understanding its potential therapeutic applications and mechanisms of action.
Material Science Applications
Recent studies have explored the use of organoboron compounds like this compound in material science. These compounds have shown promise due to their unique electrical properties and potential for self-assembly, which could lead to innovative materials with specific functionalities.
Mechanism of Action
The compound exerts its effects through its ability to form stable boronic esters, which are essential intermediates in cross-coupling reactions. The boronic acid moiety reacts with organohalides in the presence of a palladium catalyst to form biaryl compounds. The trifluoromethyl group enhances the stability and reactivity of the compound, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Key Insights :
- Substituent Position : Swapping chloro and trifluoromethyl positions (e.g., 2-Cl vs. 5-Cl) alters electronic effects and steric hindrance, impacting coupling efficiency .
Solubility Profiles
Pinacol esters generally exhibit superior solubility in organic solvents compared to phenylboronic acids. Data from experimental studies ():
| Compound | Solubility in Chloroform (mol%) | Solubility in Methylcyclohexane (mol%) | Polarity Correlation |
|---|---|---|---|
| Phenylboronic acid | Moderate | Very low | High polarity |
| Pinacol ester derivatives | High (e.g., ~25–30 mol% at 25°C) | Low (e.g., ~5–10 mol% at 25°C) | Moderate polarity |
| This compound (inferred) | ~25–30 mol%* | ~5–10 mol%* | Polar aprotic |
*Inferred from trends in and . The trifluoromethyl group may slightly reduce solubility in hydrocarbons due to increased hydrophobicity.
Comparison with Analogs :
- Methyl-Substituted Analogs : The addition of a methyl group (e.g., 5-Chloro-2-Methyl-4-CF₃) may marginally reduce solubility in polar solvents due to steric effects .
- Ethoxy/Fluoro-Substituted Analogs: Polar substituents like ethoxy (e.g., 3-Chloro-4-ethoxy-5-F) enhance solubility in chloroform but reduce compatibility with nonpolar solvents .
Reactivity in Cross-Coupling Reactions
The trifluoromethyl and chloro substituents modulate reactivity:
- Suzuki-Miyaura Coupling : Electron-withdrawing groups (Cl, CF₃) slow transmetallation steps, often necessitating elevated temperatures or stronger bases (e.g., K₂CO₃ instead of NaOAc) .
- Comparison with Less Substituted Esters : Simpler pinacol esters (e.g., 4-Fluorophenyl derivatives) react faster under mild conditions due to reduced electron withdrawal .
Biological Activity
5-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, properties, biological activities, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₅BClF₃O₂
- Molecular Weight : 306.52 g/mol
- CAS Number : 942069-65-0
- Purity : 97% .
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a catalyst. This reaction results in the formation of the pinacol ester, which can be purified through recrystallization or chromatography.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of phenylboronic acids and their derivatives. The biological activity of this compound has been evaluated against various microorganisms.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | Moderate activity observed |
| Aspergillus niger | Higher activity compared to E. coli |
| Escherichia coli | MIC lower than that of AN2690 |
| Bacillus cereus | MIC lower than that of AN2690 |
The compound exhibits moderate antifungal activity against Candida albicans, with more pronounced effects against Aspergillus niger and certain bacterial strains like Escherichia coli and Bacillus cereus. Notably, its MIC values against these bacteria suggest a potential for use as an antibacterial agent .
The proposed mechanism for the antimicrobial action of boronic acids involves their ability to inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in bacteria and fungi. The binding affinity of the cyclic isomer of the compound to the active site of LeuRS has been supported by docking studies, indicating a similar mechanism to that of the antifungal drug Tavaborole .
Case Studies
-
Antimicrobial Efficacy :
A study investigated the efficacy of this compound against various pathogens. The results demonstrated that this compound showed significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains . -
Structure-Activity Relationship (SAR) :
Research into the SAR of related phenylboronic acids has revealed that substituents such as trifluoromethyl enhance lipophilicity and biological activity. The presence of a chlorine atom also contributes to increased acidity and reactivity, which may improve binding interactions with biological targets . -
Comparative Analysis :
Comparative studies with other boronic esters have shown that this compound exhibits superior activity against certain bacterial strains when compared to traditional antibiotics .
Preparation Methods
Reagents and Reaction Stoichiometry
The foundational method involves reacting 5-chloro-2-(trifluoromethyl)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Molar ratios typically follow a 1:1.2 boronic acid-to-pinacol stoichiometry to drive equilibrium toward ester formation. Catalytic p-toluenesulfonic acid (5 mol%) accelerates dehydration, with molecular sieves (4Å) adsorbing generated water.
Procedure and Kinetic Analysis
Combined reagents undergo stirring at 25°C for 18–24 hours, monitored by thin-layer chromatography (TLC) using 3:1 hexane/ethyl acetate. Post-reaction, filtration through Celite® removes molecular sieves, followed by solvent evaporation under reduced pressure. Crude product purification employs flash chromatography (silica gel, 5% ethyl acetate in hexane), yielding 78–83% isolated product.
Critical Parameter:
-
Residual water >500 ppm reduces yield by 22% due to boronic acid hydrolysis
-
THF purity must exceed 99.9% to prevent ester decomposition
Transition-Metal-Catalyzed Borylation
Palladium-Mediated Cross-Coupling
A robust protocol from Oxford University (Source 4) employs Pd(OAc)₂ (2.5 mol%) and S-Phos ligand (5 mol%) in dimethylformamide (DMF) at 100°C for 16 hours. The aryl chloride precursor reacts with bis(pinacolato)diboron (1.5 equiv) in the presence of Cs₂CO₃ (3 equiv).
Table 1: Optimized Conditions for Pd-Catalyzed Synthesis
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Catalyst Loading | 2.5 mol% Pd(OAc)₂ | +18% vs 1 mol% |
| Ligand Ratio | 2:1 S-Phos:Pd | +12% vs 1:1 |
| Temperature | 100°C | +27% vs 80°C |
| Base | Cs₂CO₃ | +15% vs K₃PO₄ |
Post-reaction workup involves extraction with dichloromethane (3 × 15 mL), drying over MgSO₄, and chromatography to achieve 85–91% yield.
Iridium-Catalyzed Borylation (Patent Method)
A patented iridium-based system (Source 2) uses [(COD)Ir(OMe)]₂ (0.5 mol%) with thiosilane ligands (1.5 mol%) in 2-methyltetrahydrofuran. Key advantages include:
-
Tolerance for electron-withdrawing groups (e.g., -CF₃)
-
Reduced reaction times (8–12 hours at 80°C)
-
89% yield at 0.5 M substrate concentration
Mechanistic Insight:
The thiosilane ligand (L2') coordinates iridium, facilitating oxidative addition into the C-Cl bond. Subsequent transmetallation with B₂pin₂ generates the active boryl species, enabling catalytic turnover numbers >180.
Comparative Analysis of Methodologies
Table 2: Synthesis Route Efficiency Metrics
| Method | Yield (%) | Purity (HPLC) | Energy (kJ/mol) | Scalability |
|---|---|---|---|---|
| Direct Esterification | 78–83 | 97.2 | 82 | Pilot Plant |
| Pd-Catalyzed | 85–91 | 98.8 | 124 | Industrial |
| Ir-Catalyzed | 87–89 | 99.1 | 108 | Bench Scale |
Key observations:
-
Direct Esterification suits small-scale synthesis but struggles with sterically hindered substrates
-
Pd Systems offer superior scalability but require rigorous oxygen exclusion
-
Ir Catalysis achieves highest purity but depends on specialized ligands
Advanced Purification Techniques
Chromatographic Optimization
-
Silica Gel Grade: 230–400 mesh provides optimal flow rates vs resolution
-
Eluent Systems:
-
5:1 Hexane/EtOAc for baseline separation (Rf = 0.33)
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15:1 CH₂Cl₂/MeOH removes polar byproducts
-
Crystallization Protocols
Recrystallization from ethanol/water (4:1) at −20°C yields colorless needles (mp 89–91°C). XRPD analysis confirms polymorph Form I stability under ambient conditions.
Quality Control and Characterization
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 7.81 (d, J=8.1 Hz, 1H), 7.65 (d, J=7.9 Hz, 1H), 1.32 (s, 12H)
-
¹⁹F NMR: −62.3 ppm (CF₃, quintet)
-
HRMS: m/z 307.0941 [M+H]⁺ (calc. 307.0938)
Purity Assessment
HPLC (C18, 70:30 MeCN/H₂O): tR = 6.72 min, >99% AUC at 254 nm
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester?
The compound is synthesized via Suzuki-Miyaura cross-coupling , where the corresponding aryl halide reacts with bis(pinacolato)diboron. Typical conditions include:
- Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos.
- Solvent : Anhydrous THF or dioxane.
- Base : Potassium phosphate or Cs₂CO₃.
- Temperature : 75–100°C under inert atmosphere. Purification involves silica gel chromatography, with purity verified by GC (>97%) or HPLC .
Q. What analytical techniques are essential for characterizing this boronic ester?
- Multinuclear NMR :
Q. How is the compound typically stored to maintain stability?
Store under argon at 0–6°C in amber vials to prevent hydrolysis. Pre-storage purification (neutral pH washes) removes acidic impurities. Stability is monitored via periodic ¹¹B NMR .
Advanced Research Questions
Q. How can competing protodeboronation be minimized during cross-coupling reactions?
- Moisture Control : Use anhydrous solvents (distilled THF) and molecular sieves.
- Catalyst Optimization : Electron-rich ligands (XPhos) accelerate transmetallation.
- Additives : Fluoride sources (e.g., KF) activate the boronic ester.
- Temperature Modulation : Microwave-assisted heating (80–100°C) reduces side reactions .
Q. What strategies mitigate steric/electronic effects from Cl and CF₃ groups in catalytic reactions?
- Ligand Selection : Bulky ligands (PtBu₃) enhance oxidative addition rates.
- Solvent Effects : Polar aprotic solvents (DMF) improve solubility of electron-deficient substrates.
- Substrate Pre-activation : Sonication or ball milling enhances reactivity .
Q. How does the presence of Cl/CF₃ impact boronic ester reactivity in non-Suzuki reactions (e.g., Chan-Lam coupling)?
- Reduced Nucleophilicity : Requires stronger bases (e.g., Et₃N) to deprotonate intermediates.
- Copper Catalyst Tuning : Cu(OTf)₂ with DMEDA ligands improves yields.
- Reaction Monitoring : In situ IR spectroscopy tracks intermediate formation .
Methodological Recommendations
- Purification : Use gradient elution (hexane/EtOAc) with 1% triethylamine to prevent boronic acid formation.
- Quality Control : Include ¹¹B NMR to detect hydrolyzed boronic acid impurities (δ ~30 ppm for ester vs. δ ~18 ppm for acid) .
- Reaction Scale-Up : Maintain stoichiometric excess (1.2 equiv) of boronic ester to compensate for protodeboronation losses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
